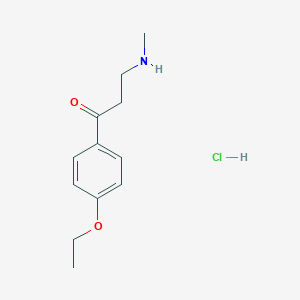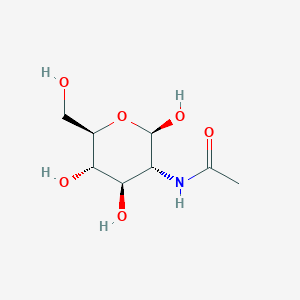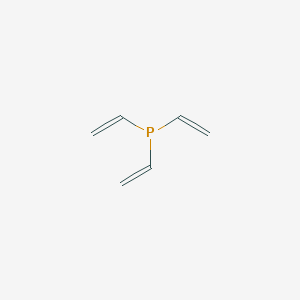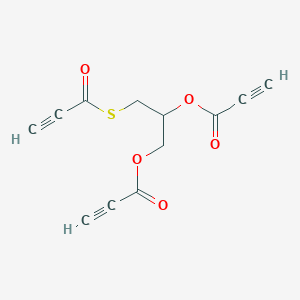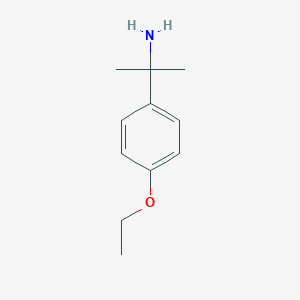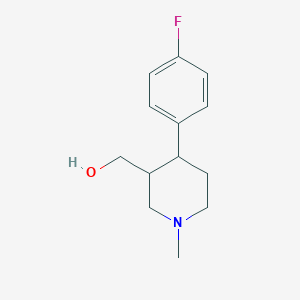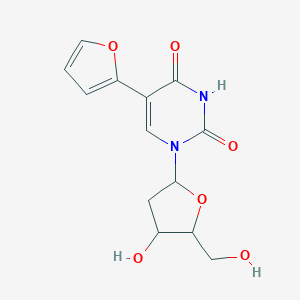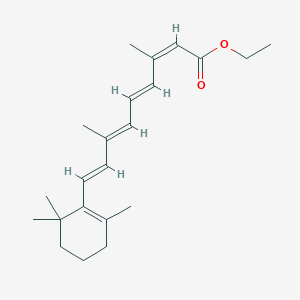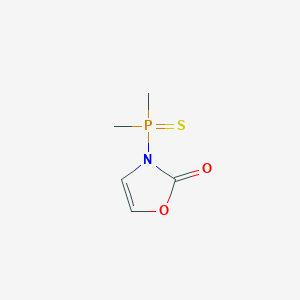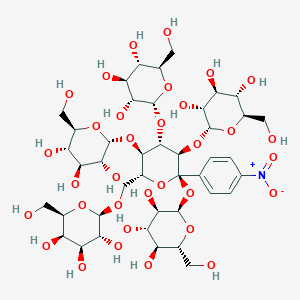
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside is a complex carbohydrate that has been extensively studied for its biochemical and physiological effects. This compound is commonly used in laboratory experiments to investigate the mechanisms of action of various enzymes and to explore the potential applications of complex carbohydrates in medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside involves the hydrolysis of the glycosidic bond between the galactose residue and the maltopentaose substrate. This reaction is catalyzed by glycosidase enzymes, which cleave the bond and release the galactose molecule. The resulting product is 4-nitrophenyl-beta-D-galactopyranoside, which can be detected using spectrophotometric methods.
Effets Biochimiques Et Physiologiques
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been found to be an effective substrate for the measurement of glycosidase activity in biological samples. Additionally, 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has been used to investigate the role of complex carbohydrates in various biological processes, including cell adhesion and signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside in laboratory experiments is its high sensitivity to glycosidase activity. This compound is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are many potential future directions for research on 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside. One area of interest is the development of new methods for synthesizing this compound, which could improve its solubility and make it more versatile for use in different experimental settings. Additionally, researchers could investigate the potential applications of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside in medicine and biotechnology, such as in the development of new diagnostic tools or therapeutic agents. Finally, further studies could be conducted to elucidate the mechanisms of action of glycosidases and the role of complex carbohydrates in biological processes.
Méthodes De Synthèse
The synthesis of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside involves the enzymatic glycosylation of maltopentaose with galactose. This reaction is catalyzed by the enzyme beta-galactosidase, which transfers the galactose residue from a donor molecule to the maltopentaose substrate. The resulting compound is then treated with 4-nitrophenyl-beta-D-galactopyranoside to form the final product.
Applications De Recherche Scientifique
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has numerous applications in scientific research. One of the most common uses of this compound is in the study of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. By using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside as a substrate, researchers can investigate the activity and specificity of various glycosidases.
Propriétés
Numéro CAS |
140694-63-9 |
|---|---|
Nom du produit |
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside |
Formule moléculaire |
C42H65NO33 |
Poids moléculaire |
1112 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-6-(4-nitrophenyl)-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C42H65NO33/c44-5-13-19(49)24(54)29(59)37(67-13)66-10-18-34(72-38-30(60)25(55)20(50)14(6-45)68-38)35(73-39-31(61)26(56)21(51)15(7-46)69-39)36(74-40-32(62)27(57)22(52)16(8-47)70-40)42(75-18,11-1-3-12(4-2-11)43(64)65)76-41-33(63)28(58)23(53)17(9-48)71-41/h1-4,13-41,44-63H,5-10H2/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23-,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35+,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
Clé InChI |
PCADUOFTAUWLRD-OQPKCWLPSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2(C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2(C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-] |
Autres numéros CAS |
140694-63-9 |
Synonymes |
4-nitrophenyl 4(5)-O-galactosylmaltopentaoside LG5PI p-nitrophenyl 4(5)-O-beta-galactosyl-alpha-maltopentaoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



